4-Methoxybutane-1,2-diamine dihydrochloride

Description

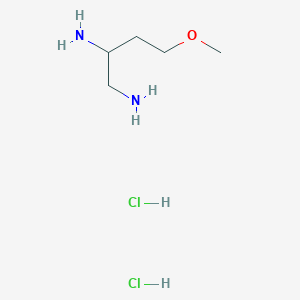

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxybutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXJHMANXPYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171887-43-5 | |

| Record name | 4-methoxybutane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybutane-1,2-diamine dihydrochloride typically involves the reaction of 4-methoxybutan-1-amine with a suitable diamine precursor under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. Quality control measures are implemented to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce simpler amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Complex Molecules

- Synthesis of Derivatives : This compound serves as a key building block for synthesizing more complex organic molecules. Its unique methoxy and diamine structure allows for diverse chemical modifications.

2. Biological Studies

- Enzyme Interactions : 4-Methoxybutane-1,2-diamine dihydrochloride is utilized in studying enzyme interactions. Its ability to form stable complexes with enzymes can influence their activity.

- Protein Modifications : The compound is involved in research on protein modifications, which are crucial for understanding various biological processes.

3. Industrial Applications

- Specialty Chemicals Production : In industrial settings, it is used to produce specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. In vitro studies showed a significant reduction in enzyme activity when treated with this compound, highlighting its potential as an enzyme inhibitor in therapeutic applications.

Case Study 2: Protein Modification

In a study focused on protein engineering, this compound was used to modify specific amino acid residues in proteins. This modification improved the stability and activity of the proteins under various conditions, suggesting its utility in biotechnological applications.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of novel derivatives with enhanced properties |

| Biology | Enzyme interaction studies | Significant inhibition of enzyme activity observed |

| Industry | Production of specialty chemicals | Effective precursor for agrochemical formulations |

Mechanism of Action

The mechanism of action of 4-Methoxybutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and diamine structure allow it to form stable complexes with these targets, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Key Observations:

Structural Backbone :

- Aromatic vs. Aliphatic : Aromatic diamines (e.g., benzene derivatives) exhibit resonance stabilization and are often used in dyes or pharmaceuticals . Aliphatic diamines (e.g., cyclopropane, propane) are more flexible and serve as chiral building blocks in asymmetric synthesis .

- Methoxy Substituent : Methoxy groups enhance solubility and electron-donating properties. For example, 4-Methoxybenzene-1,2-diamine hydrochloride is prioritized in dye chemistry due to its reactivity in electrophilic substitution .

Applications :

- Pharmaceuticals : N1-Methylbenzene-1,2-diamine dihydrochloride is identified as an impurity in Telmisartan, highlighting the importance of purity control in drug manufacturing .

- Industrial Synthesis : Aliphatic diamines like trans-4-Cyclohexene-1,2-diamine dihydrochloride are marketed for global supply chain efficiency, emphasizing their role in large-scale applications .

Stability and Reactivity: Cyclopropane-derived diamines (e.g., cis-cyclopropane-1,2-diamine dihydrochloride) exhibit ring strain, increasing their reactivity in cross-coupling reactions . Hydrochloride salts generally improve thermal stability and shelf life compared to freebase diamines, as seen in the handling of 3,4-diaminophenol dihydrochloride .

Research Findings and Data

Solubility and Stability Trends

- Aromatic Diamines : Lower solubility in polar solvents due to planar aromatic structures but higher thermal stability. For example, 4-Nitro-o-phenylenediamine dihydrochloride (CAS 6219-77-8) is stable in hair dye formulations under oxidative conditions .

- Aliphatic Diamines : Higher solubility in water and alcohols, as observed in (S)-Propane-1,2-diamine dihydrochloride, which is utilized in aqueous chelation chemistry .

Biological Activity

4-Methoxybutane-1,2-diamine dihydrochloride is a chemical compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

This compound is a diamine derivative characterized by the presence of a methoxy group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 189.09 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Chelation Properties : The compound exhibits chelating abilities, which can enhance the bioavailability of metal ions in biological systems. This is particularly relevant in the context of iron metabolism and its implications in conditions like anemia .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

- Cellular Uptake : The presence of amine groups facilitates cellular uptake, potentially enhancing its therapeutic efficacy in targeted drug delivery systems.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Anticancer Activity : Some derivatives of diamines have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : There are indications that the compound may protect neurons from damage due to oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

- Iron Deficiency Anemia : A clinical study evaluated the efficacy of iron complexes with this compound in treating iron deficiency anemia. Results indicated significant improvements in hemoglobin levels among participants .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The findings revealed a dose-dependent response with notable inhibition of cell proliferation at higher concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What analytical methods are recommended for quantifying 4-Methoxybutane-1,2-diamine dihydrochloride in complex matrices?

To quantify this compound in environmental or biological samples, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS. Key steps include:

- Sample preparation : Filter matrices (e.g., wastewater) using 0.7 μm GF/F filters to remove particulates .

- Internal standards : Use deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) to correct for matrix effects .

- Method validation : Optimize recovery rates (≥80%) and limit of quantification (LOQ) using spike-and-recovery experiments across multiple solvent systems .

Q. How can solvent-solute interactions influence the synthesis of this compound?

Solvent polarity and hydrogen-bonding capacity critically affect reaction efficiency. For example:

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amine groups, accelerating diamination reactions .

- Binary solvent systems (e.g., methanol/water mixtures) improve solubility of intermediates, as shown in studies on structurally similar diamines .

Monitor solvent effects via kinetic profiling (e.g., NMR or HPLC) to identify optimal reaction conditions .

Q. What are the critical steps in synthesizing this compound?

A typical protocol involves:

- Amine protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during diamine synthesis .

- Acid hydrolysis : Treat intermediates with HCl/dioxane to remove protecting groups, followed by crystallization in ethanol .

- Purity verification : Confirm via 1H-NMR (e.g., δ 9.00 ppm for ammonium protons) and LC-MS to detect residual solvents .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

Use a 2^k factorial design to evaluate interactions between temperature, solvent ratio, and catalyst concentration:

- Variables : Temperature (40–80°C), solvent (methanol/water, 70:30–90:10), catalyst loading (0.5–2.0 mol%) .

- Response metrics : Yield, purity, and reaction time.

- Data analysis : Apply ANOVA to identify significant factors (p < 0.05) and model optimal conditions .

This approach resolves conflicting data from univariate studies, such as unexpected yield drops at high temperatures due to byproduct formation .

Q. How should researchers address contradictions in stability data for this compound under varying pH conditions?

Contradictions often arise from:

Q. What theoretical frameworks guide the study of this compound’s reactivity in heterogeneous catalysis?

Link research to:

- Brønsted-Evans-Polanyi (BEP) relations : Predict activation energies for amine-mediated catalytic cycles .

- DFT calculations : Model transition states for nucleophilic attacks, validated by kinetic isotope effects .

Example: Use BEP to explain unexpected rate enhancements in Pd-catalyzed coupling reactions involving the diamine .

Q. How can membrane separation technologies improve purification of this compound?

Nanofiltration (NF) membranes with 200–300 Da MWCO selectively retain the diamine while allowing smaller impurities (e.g., salts) to permeate . Key parameters:

- Transmembrane pressure : Optimize at 10–15 bar to balance flux and selectivity.

- Cross-flow velocity : Maintain > 0.5 m/s to minimize fouling .

Validate purity via ion chromatography and compare with traditional crystallization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.